![molecular formula C8H14N2 B1475853 3-Ethylpiperidine-4-carbonitrile CAS No. 1263315-72-5](/img/structure/B1475853.png)
3-Ethylpiperidine-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 3-Ethylpiperidine-4-carbonitrile, involves various intra- and intermolecular reactions . A recent study discussed the synthesis of piperidines using a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are complex and varied. Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as 3-Ethylpiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Pharmacological Applications
The pharmacological applications of synthetic and natural piperidines, including 3-Ethylpiperidine-4-carbonitrile, have been extensively studied . These compounds have shown promising results in the discovery and biological evaluation of potential drugs .
Anticancer Applications
Piperidine derivatives have shown potential in anticancer applications . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
ROS Release
Piperine and piperidine can perform several other anticancer biological processes, such as Reactive Oxygen Species (ROS) release . This process is crucial in the fight against cancer cells .
Activation of Mitochondrial Cytochrome C
These compounds have been observed to activate mitochondrial cytochrome C , a key component in the apoptotic pathway of cells, which can lead to the death of cancer cells .
Regulation of Bax and Bcl-2 Proteins
Piperine and piperidine can result in a high Bax:Bcl-2 ratio by releasing Bax-protein from mitochondria and downregulating Bcl-2 protein . This ratio is a key indicator of a cell’s susceptibility to apoptosis, and thus, these compounds could potentially be used in cancer treatments .
Safety and Hazards
properties
IUPAC Name |
3-ethylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-7-6-10-4-3-8(7)5-9/h7-8,10H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAVLYNRVLAZOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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